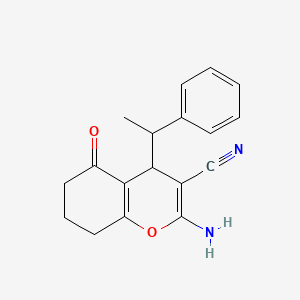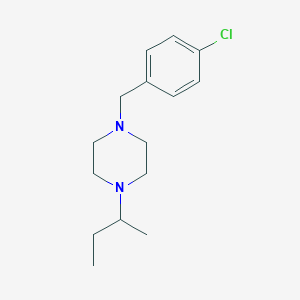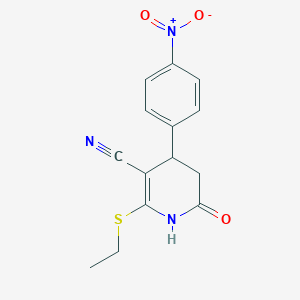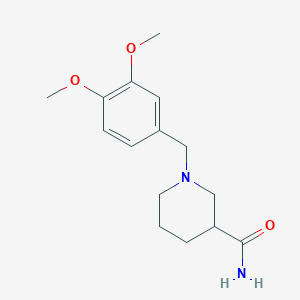
2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as AOTC, is a chemical compound with potential applications in the field of medicinal chemistry. Its unique structure and properties make it a promising candidate for the development of novel drugs and therapeutic agents. In
Applications De Recherche Scientifique
2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry. It has been shown to possess various biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties. 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anti-cancer drugs. Additionally, 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to have neuroprotective effects, which could be useful in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not yet fully understood. However, it has been proposed that 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exerts its biological effects through the inhibition of various enzymes and signaling pathways. For example, 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. This inhibition could be useful in the treatment of various diseases, including cancer and inflammatory disorders.
Biochemical and Physiological Effects:
2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which could lead to the death of cancer cells. 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has also been shown to inhibit the production of pro-inflammatory cytokines, which could be useful in the treatment of inflammatory disorders. Additionally, 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been found to have antioxidant properties, which could be useful in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is its potential as a lead compound for the development of novel drugs. Its unique structure and properties make it a promising candidate for the development of drugs with improved efficacy and fewer side effects. However, there are also limitations to the use of 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in lab experiments. Its synthesis can be challenging and requires expertise in organic chemistry. Additionally, its mechanism of action is not yet fully understood, which could make it difficult to develop drugs based on 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.
Orientations Futures
There are several future directions for research on 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. One direction is to further investigate its mechanism of action and identify specific targets for drug development. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further studies could be conducted to optimize the synthesis of 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile and improve its properties as a lead compound for drug development.
Conclusion:
In conclusion, 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a chemical compound with potential applications in the field of medicinal chemistry. Its unique structure and properties make it a promising candidate for the development of novel drugs and therapeutic agents. The synthesis of 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be challenging, but its potential benefits make it a worthwhile area of research. Further studies are needed to fully understand its mechanism of action and explore its potential as a therapeutic agent for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be achieved through a multistep process involving the reaction of various reagents and catalysts. One of the most commonly used methods involves the condensation of 4-hydroxycoumarin with benzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to further reactions with various other reagents to yield 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. The synthesis of 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be challenging and requires expertise in organic chemistry.
Propriétés
IUPAC Name |
2-amino-5-oxo-4-(1-phenylethyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-11(12-6-3-2-4-7-12)16-13(10-19)18(20)22-15-9-5-8-14(21)17(15)16/h2-4,6-7,11,16H,5,8-9,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPYAYQWMTWWTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=C(OC2=C1C(=O)CCC2)N)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(1H-benzimidazol-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5123158.png)

![ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5123161.png)

![1-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5123173.png)


![2-(4-biphenylyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5123200.png)
![ethyl 2-({[(N-acetylmethionyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5123205.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B5123210.png)
![1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B5123217.png)
![3-propyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5123241.png)